molecular formula C18H18ClNOS B14017127 6-Methoxy-4-(p-tolylmercapto)quinaldine CAS No. 5431-56-1

6-Methoxy-4-(p-tolylmercapto)quinaldine

Cat. No.: B14017127
CAS No.: 5431-56-1
M. Wt: 331.9 g/mol
InChI Key: VQEIKFLMTDCHQB-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be performed using methyl iodide and a base.

Industrial Production Methods

Industrial production of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the quinoline ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide), and solvents like dichloromethane.

Major Products Formed

    Oxidation: Quinoline N-oxides, sulfoxides, and sulfones.

    Reduction: Reduced quinoline derivatives and thiols.

    Substitution: Halogenated quinolines and various substituted quinoline derivatives.

Scientific Research Applications

6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-6-methyl-4-phenylquinoline
  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic applications and chemical transformations.

Properties

CAS No.

5431-56-1

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

6-methoxy-2-methyl-4-(4-methylphenyl)sulfanylquinoline;hydrochloride

InChI

InChI=1S/C18H17NOS.ClH/c1-12-4-7-15(8-5-12)21-18-10-13(2)19-17-9-6-14(20-3)11-16(17)18;/h4-11H,1-3H3;1H

InChI Key

VQEIKFLMTDCHQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl

Origin of Product

United States

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